2,2,3,3-Tetrafluoropropyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl benzenesulfonate is a chemical compound with the molecular formula C9H8F4O3S and a molecular weight of 272.22 g/mol . It is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter the reactivity and stability of the compound .
Vorbereitungsmethoden
The synthesis of 2,2,3,3-Tetrafluoropropyl benzenesulfonate typically involves the reaction of benzenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Analyse Chemischer Reaktionen
2,2,3,3-Tetrafluoropropyl benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonyl group.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl benzenesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoropropyl benzenesulfonate involves its ability to act as an electrophile in chemical reactions . The presence of fluorine atoms increases the electron-withdrawing capacity of the compound, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce the tetrafluoropropyl group into target molecules .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluoropropyl benzenesulfonate can be compared with other fluorinated benzenesulfonates such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity . The unique presence of the tetrafluoropropyl group in this compound imparts distinct chemical properties that can be advantageous in certain applications .
Eigenschaften
Molekularformel |
C9H8F4O3S |
---|---|
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl benzenesulfonate |
InChI |
InChI=1S/C9H8F4O3S/c10-8(11)9(12,13)6-16-17(14,15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
GXBKVIUYFSLBEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.